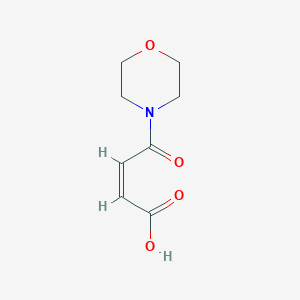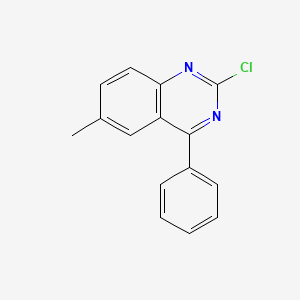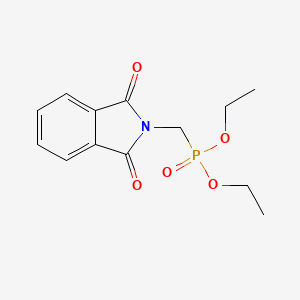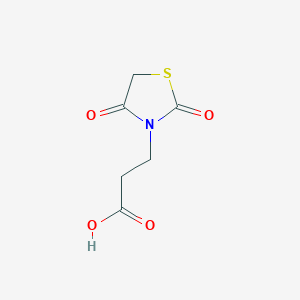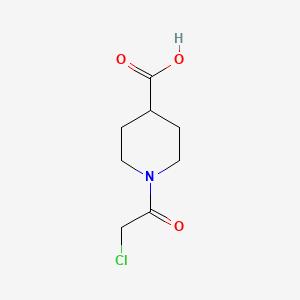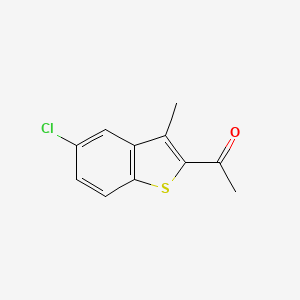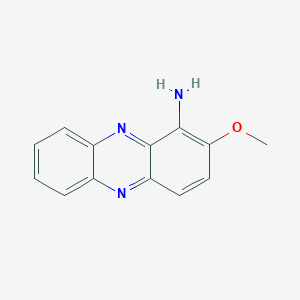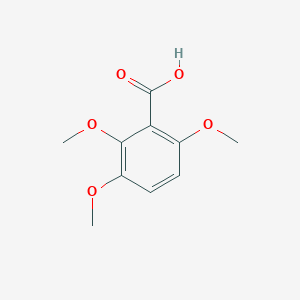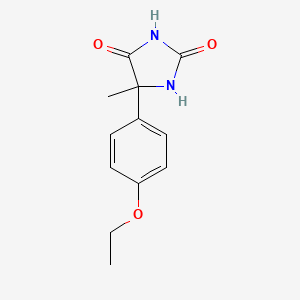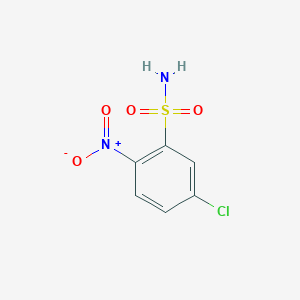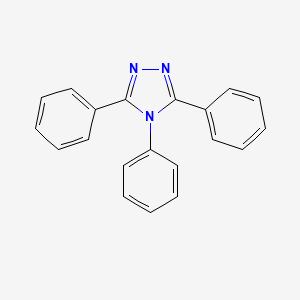
3,4,5-三苯基-4H-1,2,4-三唑
描述
3,4,5-Triphenyl-1,2,4-triazole is a heterocyclic compound characterized by a triazole ring substituted with three phenyl groups at the 3, 4, and 5 positions.
科学研究应用
3,4,5-Triphenyl-1,2,4-triazole has been extensively studied for its applications in various scientific fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Medicine: Research has explored its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Industry: It is used in the development of organic light-emitting devices (OLEDs) and other electronic materials due to its luminescent properties .
作用机制
Target of Action
It’s known that this compound is a type of aggregation-induced emission luminogen (aiegen) . AIEgens are a class of compounds that exhibit light-emitting properties when they aggregate, and they have been widely applied in diverse areas .
Mode of Action
The compound 3,4,5-Triphenyl-4H-1,2,4-triazole, when substituted with tetraphenylethene (forming BTPE-TAZ), can serve as both light-emitting and electron-transporting layers in organic light-emitting devices . This suggests that the compound interacts with its targets by participating in electron transport and light emission processes .
Result of Action
As an AIEgen, 3,4,5-Triphenyl-4H-1,2,4-triazole exhibits interesting optical waveguide and reversible mechanochromic luminescence properties . These properties suggest that the compound can change its light emission characteristics in response to mechanical stimuli, which could have potential applications in various fields .
生化分析
Biochemical Properties
3,4,5-Triphenyl-1,2,4-triazole plays a crucial role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. This compound has been shown to interact with various biomolecules, including enzymes such as Taq polymerase and telomerase. These interactions often involve the inhibition of enzyme activity, which can lead to significant biochemical effects. For instance, 3,4,5-Triphenyl-1,2,4-triazole has been reported to inhibit the phosphorylation of ERKs (Extracellular Signal Regulated Kinases), thereby affecting cell signaling pathways .
Cellular Effects
The effects of 3,4,5-Triphenyl-1,2,4-triazole on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to trigger caspase activation, which is a critical process in apoptosis or programmed cell death. Additionally, 3,4,5-Triphenyl-1,2,4-triazole can down-regulate the expression of ERK2 protein, further impacting cellular signaling and function .
Molecular Mechanism
At the molecular level, 3,4,5-Triphenyl-1,2,4-triazole exerts its effects through specific binding interactions with biomolecules. The compound can form strong intramolecular hydrogen bonds, which stabilize its structure and enhance its binding affinity to target enzymes and proteins. This binding can result in the inhibition or activation of enzyme activity, leading to changes in gene expression and cellular function. For instance, the interaction of 3,4,5-Triphenyl-1,2,4-triazole with Taq polymerase and telomerase involves the inhibition of these enzymes, thereby affecting DNA replication and telomere maintenance .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3,4,5-Triphenyl-1,2,4-triazole can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that 3,4,5-Triphenyl-1,2,4-triazole exhibits good stability under various conditions, which allows for sustained biochemical activity. Prolonged exposure to this compound can lead to gradual degradation, which may alter its effectiveness and impact on cellular processes .
Dosage Effects in Animal Models
The effects of 3,4,5-Triphenyl-1,2,4-triazole vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as anti-inflammatory and neuroprotective properties. At higher doses, 3,4,5-Triphenyl-1,2,4-triazole can induce toxic or adverse effects, including cellular damage and disruption of normal metabolic processes. These dosage-dependent effects highlight the importance of careful dosage regulation in experimental and therapeutic applications .
Metabolic Pathways
3,4,5-Triphenyl-1,2,4-triazole is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound can influence the activity of key metabolic enzymes, thereby altering the balance of metabolic processes within cells. For example, its interaction with enzymes involved in oxidative stress responses can modulate the levels of reactive oxygen species and other metabolites, impacting cellular health and function .
Transport and Distribution
The transport and distribution of 3,4,5-Triphenyl-1,2,4-triazole within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in target areas, where it can exert its biochemical effects. The distribution pattern of 3,4,5-Triphenyl-1,2,4-triazole is influenced by its chemical properties, such as solubility and affinity for cellular components .
Subcellular Localization
The subcellular localization of 3,4,5-Triphenyl-1,2,4-triazole is a key factor in its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications. For instance, the presence of specific functional groups on 3,4,5-Triphenyl-1,2,4-triazole can facilitate its localization to the nucleus or mitochondria, where it can interact with target biomolecules and influence cellular processes .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5-Triphenyl-1,2,4-triazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of hydrazine derivatives with triaryl compounds in the presence of a suitable catalyst. For instance, the cyclization of 2,5-dinitrobiguanidine in an alkaline medium can yield the desired triazole ring .
Industrial Production Methods
Industrial production methods for 3,4,5-Triphenyl-1,2,4-triazole often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of continuous flow reactors and advanced purification techniques to isolate the compound from reaction mixtures .
化学反应分析
Types of Reactions
3,4,5-Triphenyl-1,2,4-triazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the triazole ring.
Substitution: The phenyl groups can undergo substitution reactions with various electrophiles or nucleophiles
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized triazole derivatives, while substitution reactions can introduce various functional groups onto the phenyl rings .
相似化合物的比较
Similar Compounds
Similar compounds to 3,4,5-Triphenyl-1,2,4-triazole include other triazole derivatives like 1,2,3-triazoles and 1,2,4-triazoles with different substituents. These compounds share the triazole core but differ in their substituent patterns and properties .
Uniqueness
What sets 3,4,5-Triphenyl-1,2,4-triazole apart is its specific substitution pattern with three phenyl groups, which imparts unique electronic and structural properties. This makes it particularly suitable for applications in organic electronics and materials science, where its luminescent and electron-transporting properties are highly valued .
属性
IUPAC Name |
3,4,5-triphenyl-1,2,4-triazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3/c1-4-10-16(11-5-1)19-21-22-20(17-12-6-2-7-13-17)23(19)18-14-8-3-9-15-18/h1-15H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLTSIOOHJBUDCP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90347855 | |
| Record name | 3,4,5-Triphenyl-1,2,4-triazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90347855 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4073-72-7 | |
| Record name | 3,4,5-Triphenyl-1,2,4-triazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90347855 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




